molecular formula C8H20Cl2N2 B1458660 1-[(Dimethylamino)methyl]cyclopentan-1-amine dihydrochloride CAS No. 1955541-36-2

1-[(Dimethylamino)methyl]cyclopentan-1-amine dihydrochloride

Cat. No.: B1458660
CAS No.: 1955541-36-2
M. Wt: 215.16 g/mol
InChI Key: VXKRHNNQLMZMJM-UHFFFAOYSA-N
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Description

1-[(Dimethylamino)methyl]cyclopentan-1-amine dihydrochloride (CAS 1955541-36-2) is a high-purity cyclopentaneamine derivative supplied as a stable dihydrochloride salt for research applications. With a molecular formula of C 8 H 20 Cl 2 N 2 and a molecular weight of 215.16 g/mol, this compound is characterized by its cyclopentane ring core functionalized with both an amine and a dimethylaminomethyl group . The dihydrochloride salt form enhances the compound's stability and solubility for experimental use. Researchers should note that this chemical is classified with GHS warning icons and carries hazard statements H315, H319, and H335, indicating it can cause skin and eye irritation and may cause respiratory irritation . Proper handling in accordance with safety protocols is essential. This compound is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. It is recommended to store the product under an inert atmosphere at room temperature or between 4-8°C to maintain its integrity and shelf life .

Properties

IUPAC Name

1-[(dimethylamino)methyl]cyclopentan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2.2ClH/c1-10(2)7-8(9)5-3-4-6-8;;/h3-7,9H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXKRHNNQLMZMJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1(CCCC1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955541-36-2
Record name 1-[(dimethylamino)methyl]cyclopentan-1-amine dihydrochloride
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Biological Activity

1-[(Dimethylamino)methyl]cyclopentan-1-amine dihydrochloride, with the CAS number 1955541-36-2, is a compound that has garnered interest in various biological and medicinal research fields. This article delves into its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound has a molecular formula of C8H20Cl2N2C_8H_{20}Cl_2N_2 and features a cyclopentane ring substituted with a dimethylaminomethyl group. The presence of the dimethylamino group is significant as it often influences the biological activity and pharmacological properties of amines.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly those involving monoamines. The dimethylamino group enhances the lipophilicity of the molecule, potentially facilitating its ability to cross the blood-brain barrier and interact with central nervous system receptors.

Pharmacological Studies

Several studies have investigated the pharmacological properties of this compound:

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityObservations
AntimicrobialPreliminary data suggest activity against certain bacterial strains.
Neurotransmitter InteractionPotential modulation of serotonin and norepinephrine pathways.
Antioxidant PropertiesExhibited some antioxidant capacity in vitro.

Detailed Research Findings

  • Neuropharmacology : A study indicated that compounds similar to this compound could inhibit the reuptake of serotonin and norepinephrine, suggesting potential use in treating mood disorders .
  • Antimicrobial Studies : In vitro tests showed varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria, though further research is needed to quantify these effects .
  • Toxicity and Safety : Toxicological assessments have been limited; however, initial findings suggest that at therapeutic doses, the compound does not exhibit significant cytotoxicity in cultured cell lines .

Scientific Research Applications

Pharmaceutical Development

Neurological Applications
Research has indicated that 1-[(dimethylamino)methyl]cyclopentan-1-amine dihydrochloride may serve as an active pharmaceutical ingredient in treatments targeting neurological disorders. Its structural characteristics suggest potential interactions with serotonin and dopamine receptors, which could lead to mood modulation or cognitive enhancement.

Case Study: Interaction with Receptors
Preliminary studies have shown that this compound may exhibit binding affinity to various receptors in the central nervous system. For instance, a study exploring its interaction with serotonin receptors revealed promising results that warrant further investigation into its therapeutic potential for mood disorders.

The compound's reactivity is attributed to the presence of the amine group, allowing it to participate in nucleophilic substitution reactions. This property is significant in developing novel therapeutic agents that target specific biological pathways. Its mechanism of action primarily involves interactions with enzymes or receptors, contributing to its potential efficacy in treating various conditions.

Toxicology and Safety

As with any chemical compound intended for research or pharmaceutical development, safety assessments are crucial. The compound has been classified with hazard statements indicating potential skin irritation (H315), eye irritation (H319), and respiratory irritation (H335). Proper handling procedures must be followed to mitigate risks associated with exposure .

Comparison with Similar Compounds

1-(Aminomethyl)cyclopentan-1-amine Dihydrochloride

  • CAS : 123194-04-7
  • Molecular Formula : C₆H₁₅Cl₂N₂
  • Molecular Weight : ~192.11 g/mol
  • Key Differences: Lacks the dimethylamino-methyl group, resulting in a simpler structure and lower molecular weight. This reduces steric hindrance but may diminish lipophilicity compared to the target compound.
  • Applications: Primarily used as a precursor in peptide synthesis. Limited safety data available .

1-{5-[(Dimethylamino)methyl]-1,2,4-Oxadiazol-3-yl}cyclopentan-1-amine Dihydrochloride

  • CAS : 1311317-24-4
  • Molecular Formula : C₁₀H₂₀Cl₂N₄O
  • Molecular Weight : 283.2 g/mol
  • The oxadiazole moiety may enhance metabolic stability in drug candidates.
  • Applications : Investigated for antimicrobial and anticancer activity due to the oxadiazole pharmacophore. Higher molecular weight suggests altered pharmacokinetics compared to the target compound .

1-(4-Bromophenyl)cyclopentan-1-amine Hydrochloride

  • CAS: Not provided (Ref: 3D-XWB46236)
  • Molecular Formula : C₁₁H₁₃BrClN
  • Molecular Weight : ~282.59 g/mol
  • Key Differences : Substituted with a bromophenyl group, increasing hydrophobicity and steric bulk. Likely exhibits distinct electronic properties due to the electron-withdrawing bromine atom.
  • Applications : Used in materials science and as a ligand in catalysis. Higher cost (~€987/500 mg) reflects specialized synthetic routes .

Functional Group Analogues

S-(2-(Dimethylamino)ethyl Pseudothiourea Dihydrochloride

  • CAS : 16111-27-6
  • Molecular Formula : C₅H₁₆Cl₂N₄S
  • Molecular Weight : 227.18 g/mol
  • Key Differences : Contains a pseudothiourea group and a thioether linkage. Classified as a sensitizer (H317), posing additional occupational hazards compared to the target compound.
  • Regulatory Status : Severely restricted in the EU under Directive 91/339/EEC .

Comparative Data Table

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Structural Features Safety Profile (H-Codes)
Target Compound 1955541-36-2 C₈H₂₀Cl₂N₂ 215.16–215.17 Cyclopentane, dimethylamino-methyl, diHCl H315, H319, H335
1-(Aminomethyl)cyclopentan-1-amine diHCl 123194-04-7 C₆H₁₅Cl₂N₂ 192.11 Simpler cyclopentane amine, no dimethyl Limited data
1-{5-[(Dimethylamino)methyl]-oxadiazole} diHCl 1311317-24-4 C₁₀H₂₀Cl₂N₄O 283.2 Oxadiazole ring, dimethylamino-methyl Not specified
S-(2-(Dimethylamino)ethyl Pseudothiourea diHCl 16111-27-6 C₅H₁₆Cl₂N₄S 227.18 Pseudothiourea, thioether H317 (Sensitizer)

Preparation Methods

Direct Aminomethylation Approach

One primary synthetic route involves the direct aminomethylation of cyclopentanamine derivatives. This process typically uses formaldehyde and dimethylamine as reagents to introduce the dimethylaminomethyl group onto the cyclopentane ring bearing an amine functionality.

  • Reaction conditions:

    • Controlled temperature (often 0–40°C) to avoid side reactions.
    • pH adjustment to favor amine substitution and prevent polymerization of formaldehyde.
    • Use of an inert atmosphere (e.g., nitrogen) to prevent oxidation.
  • Procedure overview:

    • Cyclopentan-1-amine is reacted with formaldehyde and dimethylamine in a suitable solvent such as methanol or ethanol.
    • The reaction mixture is stirred under controlled temperature and pH conditions.
    • Upon completion, the reaction mixture is acidified with hydrochloric acid to form the dihydrochloride salt.
    • The product is isolated by filtration or crystallization.
  • Purification:
    Chromatographic techniques or recrystallization from solvents like ethanol or isopropanol are employed to achieve high purity.

This method yields 1-[(dimethylamino)methyl]cyclopentan-1-amine dihydrochloride with good selectivity and yield, suitable for pharmaceutical applications due to the enhanced solubility and stability imparted by the hydrochloride salt form.

Reductive Amination Route

Another preparation method involves reductive amination, where cyclopentanone is first converted to the corresponding imine or iminium intermediate with dimethylamine, followed by reduction to the amine.

  • Reaction steps:

    • Cyclopentanone reacts with dimethylamine under acidic or neutral conditions to form an imine intermediate.
    • The imine is then reduced using a suitable reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.
    • The resulting amine is then converted to its dihydrochloride salt by treatment with hydrochloric acid.
  • Advantages:

    • High stereoselectivity can be achieved depending on catalyst and conditions.
    • Avoids use of formaldehyde, reducing potential toxicity concerns.
  • Considerations:

    • Reaction conditions must be optimized to prevent over-reduction or side reactions.
    • The choice of solvent (e.g., methanol, dichloromethane) and temperature control are critical for yield and purity.

This method is well-documented in synthetic organic chemistry for preparing amino-substituted cycloalkanes and can be adapted for this compound.

Mannich Reaction Variant

The Mannich reaction, a classical method for aminomethylation, can also be employed using cyclopentanone or cyclopentanamine as the substrate.

  • General mechanism:

    • The ketone or amine reacts with formaldehyde and dimethylamine under acidic catalysis to form the aminomethylated product.
  • Conditions:

    • Acidic medium (e.g., hydrochloric acid) to catalyze the Mannich condensation.
    • Temperature control to prevent polymerization of formaldehyde.
  • Isolation:

    • The product is precipitated or crystallized as the dihydrochloride salt directly from the reaction mixture.

This method is efficient and scalable but requires precise control to avoid side products.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents Reaction Conditions Advantages Limitations Typical Yield (%)
Direct Aminomethylation Cyclopentan-1-amine, formaldehyde, dimethylamine, HCl 0–40°C, pH controlled, inert atmosphere Simple, direct, good purity Formaldehyde toxicity, side reactions possible 70–85
Reductive Amination Cyclopentanone, dimethylamine, NaBH3CN or NaBH(OAc)3, HCl Room temperature to mild heating High selectivity, avoids formaldehyde Requires reducing agents, costlier reagents 75–90
Mannich Reaction Variant Cyclopentanone or cyclopentanamine, formaldehyde, dimethylamine, acid catalyst Acidic medium, temperature control Efficient, scalable Requires acid catalysis, side reactions possible 65–80

Research Findings and Notes

  • The hydrochloride salt formation is critical for improving the compound's water solubility and stability, which is essential for biological and pharmaceutical applications.

  • Temperature and pH control during synthesis are paramount to maximize yield and minimize side reactions such as polymerization of formaldehyde or over-alkylation.

  • Purification techniques like recrystallization and chromatography are routinely employed to achieve pharmaceutical-grade purity.

  • The choice between direct aminomethylation and reductive amination depends on available starting materials, desired stereochemistry, and scale of synthesis.

  • Safety considerations include handling formaldehyde with care due to its toxicity and ensuring reducing agents are used under controlled conditions to prevent hazardous reactions.

This detailed overview synthesizes the current knowledge on the preparation methods of this compound, based on diverse scientific and patent literature sources, providing a comprehensive guide for researchers and industrial chemists engaged in its synthesis.

Q & A

Basic: What are the standard synthetic routes for preparing 1-[(Dimethylamino)methyl]cyclopentan-1-amine dihydrochloride, and how can reaction conditions be optimized for higher yield?

Answer:
The synthesis typically involves two key steps: (1) introducing the dimethylaminomethyl group to cyclopentan-1-amine via nucleophilic substitution or reductive amination, and (2) converting the free amine to the dihydrochloride salt. A common approach is reacting cyclopentan-1-amine with formaldehyde and dimethylamine under reductive conditions (e.g., sodium cyanoborohydride), followed by HCl gas treatment . Optimization strategies include:

  • Temperature control : Maintaining 0–5°C during HCl addition to prevent decomposition .
  • Solvent selection : Polar aprotic solvents (e.g., dichloromethane) improve intermediate solubility .
  • Stoichiometry : Excess dimethylamine (1.5–2.0 equivalents) ensures complete substitution .
    Yield improvements (70–85%) are achievable via iterative purification (e.g., recrystallization in ethanol/ether mixtures) .

Basic: Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Answer:
Critical techniques and parameters include:

TechniqueKey ParametersPurposeReference
1H/13C NMR δ 2.2–3.1 ppm (dimethylamino protons), cyclopentane ring protons (δ 1.5–2.5 ppm)Confirm structure and detect stereoisomers
HPLC C18 column, 0.1% TFA in H2O/MeOH gradient (90:10 to 50:50), UV detection at 254 nmPurity assessment (>98%)
Elemental Analysis Match calculated vs. observed C, H, N, Cl contentVerify stoichiometry of dihydrochloride
Mass Spectrometry (ESI+) m/z 157.1 [M+H]+ (free base), 189.1 [M+2HCl-H]+Confirm molecular ion and salt adducts

Basic: What are the key safety considerations when handling this compound in laboratory settings?

Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to mitigate HCl vapor exposure .
  • Storage : Keep in airtight containers at room temperature, away from moisture and oxidizers .
  • Waste disposal : Neutralize with sodium bicarbonate before disposal as hazardous waste .

Advanced: How do structural modifications in the cyclopentane ring or dimethylamino group influence biological activity?

Answer:
Comparative studies with analogs suggest:

  • Cyclopentane ring size : Larger rings (e.g., cyclohexane) reduce steric hindrance, enhancing receptor binding affinity .
  • Dimethylamino substitution : Replacing dimethylamino with bulkier groups (e.g., pyrrolidine) decreases solubility but increases blood-brain barrier penetration .
  • Hydrochloride salt form : Dihydrochloride salts improve aqueous solubility (e.g., 25 mg/mL in PBS) compared to free bases, critical for in vivo studies .

Advanced: What methodologies resolve discrepancies in spectroscopic data (e.g., NMR, MS)?

Answer:

  • NMR contradictions : Use 2D techniques (COSY, HSQC) to resolve overlapping signals. For example, cyclopentane ring protons often show complex splitting; HSQC correlates 1H and 13C shifts to confirm assignments .
  • MS adducts : Employ high-resolution MS (HRMS) to distinguish dihydrochloride ([M+2Cl–H]+) from sodium adducts ([M+Na]+). Calibrate with internal standards (e.g., reserpine) .
  • Purity conflicts : Cross-validate HPLC with ion chromatography (for chloride content) and Karl Fischer titration (for residual solvents) .

Advanced: How can intermediates be purified to avoid diastereomer contamination in multi-step synthesis?

Answer:

  • Chiral chromatography : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol (80:20) to separate enantiomers .
  • Crystallization : Recrystallize intermediates from ethanol/water mixtures at –20°C to isolate desired diastereomers .
  • Reaction monitoring : Track reaction progress via TLC (silica gel, ninhydrin staining) to halt before by-product formation .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(Dimethylamino)methyl]cyclopentan-1-amine dihydrochloride
Reactant of Route 2
1-[(Dimethylamino)methyl]cyclopentan-1-amine dihydrochloride

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